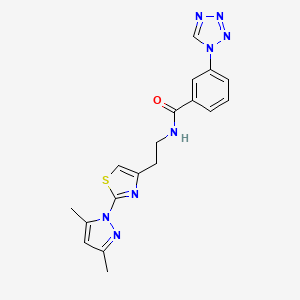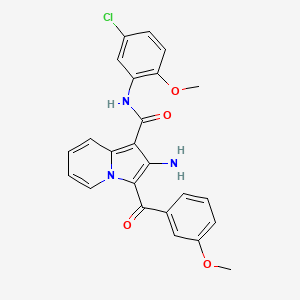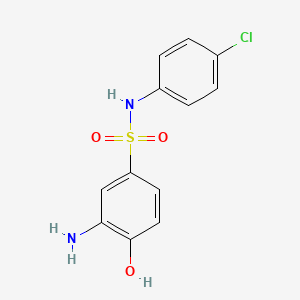
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H18N8OS and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Agents
A study reported the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of novel Schiff bases derived from 2-aminobenzothiazole nucleus, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to explore their potential as antibacterial agents, exhibiting activity at non-cytotoxic concentrations (Palkar et al., 2017).
Anticancer Agents
Research into N-substituted benzamide derivatives has shown potential applications in cancer treatment. One study synthesized a series of such compounds, demonstrating significant effects against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study highlighted the promising anticancer activity of these compounds, with some showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).
Anti-inflammatory Agents
Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with 3- or 4-(N,N-dimethylamino)benzoic acid, have shown anti-inflammatory activity. The study suggests that specific derivatives could offer new approaches to anti-inflammatory treatments, with some compounds not adversely affecting myocardial function (Lynch et al., 2006).
Chemosensors
Another research avenue involves the synthesis of pyrazoline-benzothiazole derivatives for use as fluorescent chemosensors. These compounds have demonstrated efficacy in detecting metal ions such as Cu2+, Fe3+, and Fe2+, showcasing their potential in environmental monitoring and biochemical applications (Asiri et al., 2019).
特性
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c1-12-8-13(2)26(22-12)18-21-15(10-28-18)6-7-19-17(27)14-4-3-5-16(9-14)25-11-20-23-24-25/h3-5,8-11H,6-7H2,1-2H3,(H,19,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQPEBSCVVFVNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/no-structure.png)

![4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B2375216.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2375218.png)

![Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B2375221.png)

![1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2375225.png)
![2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2375227.png)
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2375228.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2375230.png)

![methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2375236.png)